N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide - 1219906-21-4

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide

Catalog Number: EVT-2909518
CAS Number: 1219906-21-4
Molecular Formula: C14H13N5O3
Molecular Weight: 299.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: This compound features a furan-2-yl substituted pyrazole ring, similar to the target compound. It also contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked by an oxyacetyl chain to the pyrazole nitrogen. This compound exhibited moderate herbicidal and fungicidal activities. []

N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)

  • Compound Description: Compound 4e is a potent and selective inhibitor of human monoamine oxidase B (MAO-B) []. It features a pyrazine-2-carboxamide moiety, a common structural feature with the target compound.
  • Compound Description: This molecule is a pyrazolone derivative containing a furan-2-yl substituent, albeit attached differently compared to the target compound. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a known neutrophil elastase inhibitor currently under development by AstraZeneca. [] It contains a 1-methyl-1H-pyrazol-5-yl moiety, which bears structural resemblance to the pyrazole core in the target compound.

4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound and its alternative forms are investigated for their potential in cancer treatment. [, ]

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, similar to compound 3, is a pyrazolone derivative containing a furan-2-yl substituent. []

N-{(1-S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide crystalline

  • Compound Description: This compound is an improved AKT inhibitor. [] It contains a 4-chloro-1-methyl-1H-pyrazol-5-yl moiety, which is similar to the pyrazole core in the target compound.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of compounds demonstrated promising antimicrobial and anticancer activity. They also showed inhibitory activity against FabH and EGFR. [] These compounds contain a pyrazole ring as part of their structure.

3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: This compound is a plant protection agent. [] It contains a pyrazole ring as part of its structure.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It is significantly more potent than other P2Y12 antagonists in inhibiting ADP-induced platelet aggregation. It also exhibits potent in vivo antiplatelet and antithrombotic activities. [] It contains a 1H-pyrazol-1-yl moiety.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of amide derivatives were synthesized and assessed for their antiproliferative activity against the human breast cancer cell line MCF7. [] The compounds contain a pyrazole ring as part of their structure.
  • Compound Description: MPP and MPM are cholecystokinin (CCK) antagonists with potential antidepressant and anxiolytic properties. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Compound Description: This compound directly features a 5-(furan-2-yl)-1H-pyrazol-1-yl moiety, closely resembling the core structure of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide crystalline form

  • Compound Description: This compound and its alternative forms are used in the treatment of cancer and other proliferative diseases. [, ] It contains a pyrazole ring as part of its structure.
  • Compound Description: These compounds, derived from reactions with 2-acetyl-4-butyrolactone and different aminopyrazoles, highlight the reactivity of the pyrazole core towards forming diverse molecular architectures. []

[(2-bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)3Br]

  • Compound Description: This rhenium complex incorporates a 1H-pyrazol-1-yl-pyrazine ligand and exhibits interesting photophysical properties, particularly modulation of its excited states by H+ ions. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []

5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles (3 and 4)

  • Compound Description: This series of compounds, synthesized from 3-methylisoxazole-5-carboxylic acid, explores the potential of introducing a pyrazole moiety through a carbonyl linker. []

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a-4n)

  • Compound Description: These thiophene derivatives were synthesized via Suzuki cross-coupling reactions and their electronic and nonlinear optical properties were investigated. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound serves as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

  • Compound Description: This compound features a pyrazole ring directly linked to a benzofuran moiety. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This series of compounds exhibited potent and selective inhibition of MAO-B and showed efficacy in rodent memory models. [] They contain a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety, similar to Acrizanib.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 serves as a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, suggesting its potential therapeutic utility in enhancing cognitive performance. []
  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. []

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

  • Compound Description: This compound incorporates both a furan-2-yl and pyrazole ring within its structure. []

4-[3-cyano-3-(1-methylcyclopropyl)-2-oxopyrrolidin-1-yl]-N-{[3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-6-methylpyridine-2-carboxamide

  • Compound Description: This pyridine-pyrrolidinone derivative displays potent antimalarial activity, possibly through prolyl-tRNA synthetase inhibition. Notably, its two enantiomers exhibit different levels of antimalarial bioactivity. []
  • Compound Description: This series of pyrimidine derivatives was synthesized using a Biginelli reaction. They were characterized, and their antimicrobial activities were evaluated. []

2-( 5-aryl-4,5-dihydro-1-substituted-pyrazol-3-yl )-Substituted-Naphthalene-1-Ol

  • Compound Description: This series of pyrazoline derivatives was synthesized and screened for antimicrobial and antifungal activities, exhibiting promising results. []

Derivatives of 1,2-bis-sulfonamide

  • Compound Description: This diverse series of compounds with various substitutions is designed to act as modulators of chemokine receptors. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

  • Compound Description: This compound acts as a potent, brain-penetrant, and orally active selective orexin 2 receptor antagonist (2-SORA) demonstrating efficacy in a sleep model in rats. []
  • Compound Description: These diverse heterocyclic compounds, incorporating an antipyrine moiety, highlight the versatility of synthesizing a wide range of scaffolds with potential biological activities. []
  • Compound Description: These modified nucleoside analogues were designed to enhance the stability of DNA:RNA duplexes, demonstrating the potential of introducing aromatic moieties for modulating nucleic acid interactions. []

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

  • Compound Description: AZD9819 is a human neutrophil elastase inhibitor that undergoes a unique lipid peroxide-mediated oxidative rearrangement in blood plasma samples, leading to the formation of an oxazole derivative. []

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

  • Compound Description: This compound represents a potential non-linear optical material with a distinct molecular structure containing both furan and indole moieties. []

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides

  • Compound Description: This series of compounds was explored to develop potent serotonin-3 (5-HT3) receptor antagonists. Various aromatic and heteroaromatic rings were introduced to optimize antagonistic activity. []

Pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives

  • Compound Description: These heterocyclic compounds were synthesized and evaluated for their vasodilator activity, with some exhibiting a pronounced dose-dependent effect. []

3-(Furan-2-yl)-N-aryl 5-amino-pyrazoles

  • Compound Description: This class of compounds, specifically 4-(5-azido-3-(furan-2-yl)-1H-pyrazol-1-yl)benzoic acid (17), exhibits selective COX-1 inhibition and served as a lead for developing a fluorescent probe (22) to visualize COX-1 in living cells. []
  • Compound Description: These nickel(II) and cobalt(II) complexes, synthesized using a pyrazole-containing Schiff-base ligand (MPAFA), exhibit distinct DNA binding modes. []
  • Compound Description: This study explores the structure-activity relationships of various N-(1,1,3-trimethylindan-4-yl) carboxamide derivatives as fungicides, identifying key structural features for potent activity against grey mold and rice blast. []
  • Compound Description: These compounds were identified as potential inhibitors of Campylobacter concisus dCTP deaminase, an enzyme involved in pyrimidine synthesis. [] Notably, compound 27 contains both a furan and pyrazole ring within its structure.

Properties

CAS Number

1219906-21-4

Product Name

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]pyrazine-2-carboxamide

Molecular Formula

C14H13N5O3

Molecular Weight

299.29

InChI

InChI=1S/C14H13N5O3/c20-6-5-19-13(8-10(18-19)12-2-1-7-22-12)17-14(21)11-9-15-3-4-16-11/h1-4,7-9,20H,5-6H2,(H,17,21)

InChI Key

OVBGSRYJYLWVLJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)CCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.